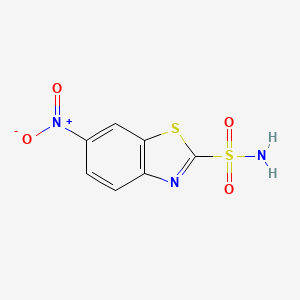

6-Nitro-2-benzothiazolesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

94641-10-8 |

|---|---|

Molecular Formula |

C7H5N3O4S2 |

Molecular Weight |

259.3 g/mol |

IUPAC Name |

6-nitro-1,3-benzothiazole-2-sulfonamide |

InChI |

InChI=1S/C7H5N3O4S2/c8-16(13,14)7-9-5-2-1-4(10(11)12)3-6(5)15-7/h1-3H,(H2,8,13,14) |

InChI Key |

VDPWQQORTOWPSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6-Nitro-2-benzothiazolesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 6-Nitro-2-benzothiazolesulfonamide. This document is intended for an audience with a background in organic chemistry and drug discovery.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The benzothiazole scaffold is considered a "privileged" structure, appearing in numerous compounds with demonstrated anticancer, antimicrobial, and other therapeutic properties. The incorporation of a sulfonamide group, a well-established pharmacophore in various drugs, into the benzothiazole nucleus is a promising strategy for the development of novel therapeutic agents. Furthermore, the presence of a nitro group can modulate the electronic properties and biological activity of the molecule. This guide focuses on the synthesis and characterization of a specific derivative, 6-Nitro-2-benzothiazolesulfonamide, providing detailed experimental protocols and data analysis.

Synthesis of 6-Nitro-2-benzothiazolesulfonamide

The synthesis of 6-Nitro-2-benzothiazolesulfonamide is conceptualized through a two-step process, commencing with the synthesis of the precursor 2-amino-6-nitrobenzothiazole, followed by the introduction of the sulfonamide functionality.

Synthesis of 2-amino-6-nitrobenzothiazole

The initial step involves the nitration of 2-aminobenzothiazole. A common and effective method is the use of a nitrating mixture of nitric acid and sulfuric acid.[1]

Experimental Protocol:

-

Dissolve 2-aminobenzothiazole (0.157 mol) in sulfuric acid (36 ml) while maintaining the temperature below 5°C with vigorous stirring.[1]

-

Add nitric acid (19 ml) dropwise to the solution, ensuring the temperature does not exceed 20°C.[1]

-

Stir the reaction mixture for 4-5 hours.[1]

-

Pour the mixture onto ice with continuous stirring.

-

Neutralize the solution with aqueous ammonia until the product precipitates as a slightly orange solid.[1]

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[1]

Synthesis of 6-Nitro-2-benzothiazolesulfonamide

The final step is the conversion of the 2-amino group to a sulfonamide. This can be achieved by reacting 2-amino-6-nitrobenzothiazole with a suitable sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine. This type of reaction is a standard method for the synthesis of sulfonamides from amines.

Experimental Protocol:

-

Dissolve 2-amino-6-nitrobenzothiazole in pyridine.

-

Cool the solution in an ice bath.

-

Add benzenesulfonyl chloride dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and then with a dilute acid solution to remove any remaining pyridine.

-

Wash again with water until the washings are neutral.

-

Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield 6-Nitro-2-benzothiazolesulfonamide.

Synthesis Workflow Diagram:

Characterization of 6-Nitro-2-benzothiazolesulfonamide

The structure and purity of the synthesized 6-Nitro-2-benzothiazolesulfonamide would be confirmed using various spectroscopic techniques. The expected data based on the analysis of related compounds are summarized below.

Spectroscopic Data

| Technique | Expected Observations | Reference Information |

| ¹H NMR | Aromatic protons of the benzothiazole and benzene rings would appear in the range of 7.0-9.0 ppm. The -NH proton of the sulfonamide would likely appear as a broad singlet at a downfield chemical shift. The exact chemical shifts and coupling constants would depend on the substitution pattern. | The ¹H NMR spectrum of a related compound, 6-nitro-1,3-benzothiazole-2-carbonitrile, shows aromatic protons in the downfield region.[2] |

| ¹³C NMR | Aromatic carbons would resonate in the range of 110-160 ppm. The carbon of the C-NO₂ group would be deshielded. | The ¹³C NMR spectrum of 2-amino-6-nitrobenzothiazole shows aromatic carbons in the expected regions.[3] |

| IR Spectroscopy | - N-H stretching of the sulfonamide group (~3300-3200 cm⁻¹).- Asymmetric and symmetric stretching of the NO₂ group (~1550-1475 cm⁻¹ and ~1360-1290 cm⁻¹, respectively).[4][5]- S=O stretching of the sulfonamide group (~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹).- C=N stretching of the thiazole ring (~1600 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.[6] | Characteristic IR absorptions for nitro groups and aromatic systems are well-documented.[4][5][6][7] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound would be observed. Fragmentation patterns would likely involve the loss of SO₂, NO₂, and cleavage of the sulfonamide bond. | Mass spectrometry of related nitro-thiazole compounds shows characteristic fragmentation patterns.[8][9] |

Physicochemical Properties

| Property | Predicted Value/Observation |

| Molecular Formula | C₁₃H₈N₄O₄S₂ |

| Molecular Weight | 348.36 g/mol |

| Appearance | Likely a yellow or orange crystalline solid.[10] |

| Melting Point | Expected to be a high-melting solid, characteristic of aromatic nitro compounds and sulfonamides. |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in less polar solvents and water. |

Potential Biological Activity and Signaling Pathways

Benzothiazole sulfonamides have been reported to exhibit a range of biological activities, with anticancer and antimicrobial effects being the most prominent.[11][12][13][14][15][16]

Anticancer Activity

Several studies have reported the anticancer properties of benzothiazole derivatives, including those with sulfonamide moieties.[11][13][15] The mechanism of action for many anticancer benzothiazoles is not fully elucidated but is thought to involve interactions with key cellular targets like kinases or tubulin.

Antimicrobial Activity

Sulfonamide-containing compounds are well-known for their antibacterial activity, which primarily stems from their ability to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), these compounds disrupt the synthesis of dihydrofolic acid, a precursor for DNA synthesis, ultimately leading to bacteriostasis.[16] It is plausible that 6-Nitro-2-benzothiazolesulfonamide could exert its antimicrobial effects through a similar mechanism.

Proposed Antimicrobial Mechanism of Action:

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. IR _2007 [uanlch.vscht.cz]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies in organic mass spectrometry. Part 24dagger electron ionization mass spectra of some aryl(2-nitrobenzo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Amino-6-nitrobenzothiazole | C7H5N3O2S | CID 22704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. flore.unifi.it [flore.unifi.it]

- 16. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Nitro-2-benzothiazolesulfonamide: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and plausible biological activities of 6-Nitro-2-benzothiazolesulfonamide. As a compound at the intersection of the well-established bioactivity of the benzothiazole core and the therapeutic importance of sulfonamides, this molecule holds significant interest for further investigation in medicinal chemistry and drug discovery. This document synthesizes available data on structurally related compounds to build a predictive profile for the title compound.

Core Chemical Properties

| Property | Inferred Value/Characteristic | Basis for Inference |

| Molecular Formula | C7H5N3O4S2 | Based on the core structure of benzothiazole with a nitro group (NO2) and a sulfonamide group (SO2NH2). |

| Molecular Weight | Approximately 275.26 g/mol | Calculated from the inferred molecular formula. |

| Melting Point (°C) | Expected to be high (>200 °C) | 6-Nitrobenzothiazole has a melting point of 175-178 °C and 2-Amino-6-nitrobenzothiazole has a melting point of 247-249 °C. The presence of the sulfonamide group, capable of strong hydrogen bonding, would likely increase the melting point.[1] |

| Appearance | Likely a yellow or orange crystalline solid | 2-Amino-6-nitrobenzothiazole is described as orange crystals or a yellow powder.[2] |

| Solubility | Poorly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) | Typical for nitroaromatic compounds and sulfonamides. |

| Acidity (pKa) | The sulfonamide proton is expected to be acidic. | The sulfonamide group is known to be acidic, and this acidity is crucial for its interaction with metalloenzymes. |

Experimental Protocols: A Proposed Synthetic Pathway

The synthesis of 6-Nitro-2-benzothiazolesulfonamide can be envisioned through a multi-step process, leveraging established methodologies for the formation of the benzothiazole ring, introduction of the sulfonamide group, and subsequent nitration.

Step 1: Synthesis of 2-Mercaptobenzothiazole

This is a common starting material and can be synthesized from aniline, carbon disulfide, and sulfur.

-

Reaction: Aniline is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate, which is then oxidatively cyclized to 2-mercaptobenzothiazole.

Step 2: Conversion to 2-Chlorobenzothiazole

-

Reaction: 2-Mercaptobenzothiazole is chlorinated, typically using a reagent like sulfuryl chloride (SO2Cl2) or chlorine gas.

Step 3: Synthesis of Benzothiazole-2-sulfonamide

-

Reaction: 2-Chlorobenzothiazole is reacted with ammonia or a protected form of ammonia, followed by oxidation of the sulfur to the sulfonamide. A more direct route involves the reaction of 2-chlorobenzothiazole with a sulfonamide source.

Step 4: Nitration of Benzothiazole-2-sulfonamide

-

Reaction: The final step is the nitration of the benzothiazole-2-sulfonamide. The benzothiazole ring is susceptible to electrophilic substitution, and the directing effects of the existing substituents will influence the position of nitration. The sulfonamide group at the 2-position is electron-withdrawing, which would direct nitration to the 6-position.

-

Reagents: A mixture of nitric acid and sulfuric acid is a common nitrating agent. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to achieve selective mononitration at the 6-position. Methods for the nitration of 2-substituted benzothiazoles have been described, providing a basis for this proposed step.[3]

Purification and Characterization:

-

Purification: The final product would likely be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Characterization: The structure of the synthesized 6-Nitro-2-benzothiazolesulfonamide would be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the aromatic substitution pattern and the presence of the sulfonamide protons.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro (NO2) and sulfonamide (SO2NH2) functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the compound.

-

Potential Biological Activities and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The sulfonamide moiety is a well-known pharmacophore, most notably found in carbonic anhydrase inhibitors.

Carbonic Anhydrase Inhibition:

A significant body of research exists on benzothiazole-6-sulfonamides as potent inhibitors of carbonic anhydrases (CAs).[6] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. It is highly probable that 6-Nitro-2-benzothiazolesulfonamide would also act as a carbonic anhydrase inhibitor. The sulfonamide group would be expected to coordinate to the zinc ion in the active site of the enzyme, while the 6-nitro-benzothiazole moiety would interact with the surrounding amino acid residues, influencing the potency and isoform selectivity of inhibition.

Anticancer and Antimicrobial Potential:

The 6-nitro substitution on the benzothiazole ring could also confer or enhance other biological activities. Nitroaromatic compounds are known to have antimicrobial and anticancer properties, often through mechanisms involving bioreduction to reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.

Visualizations

Caption: Proposed synthetic route for 6-Nitro-2-benzothiazolesulfonamide.

Caption: Mechanism of carbonic anhydrase inhibition.

References

- 1. 6-Nitrobenzothiazole 99 2942-06-5 [sigmaaldrich.com]

- 2. Benzothiazole synthesis [organic-chemistry.org]

- 3. The nitration and bromination of 2-(pentafluorosulfanyl)-1,3-benzothiazole and 2-(trifluoromethyl)-1,3-benzothiazole | Semantic Scholar [semanticscholar.org]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Nitro-2-benzothiazolesulfonamide: A Technical Review for Drug Development Professionals

An In-depth Guide to Synthesis, Biological Activity, and Associated Signaling Pathways

This technical guide provides a comprehensive overview of 6-Nitro-2-benzothiazolesulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, quantitative biological data, and its role in relevant signaling pathways.

Core Compound Profile

Chemical Structure:

IUPAC Name: 6-nitro-1,3-benzothiazole-2-sulfonamide

Molecular Formula: C₇H₅N₃O₄S₂

Molecular Weight: 275.26 g/mol

Key Biological Activities: Carbonic Anhydrase Inhibitor, Antimicrobial Agent

Quantitative Biological Data

The biological activity of 6-Nitro-2-benzothiazolesulfonamide and its close structural analogs has been evaluated in various studies. The following tables summarize the key quantitative data available in the literature, focusing on its inhibitory action against carbonic anhydrase isoforms and its antimicrobial efficacy.

Carbonic Anhydrase Inhibition

Benzothiazole sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes. The inhibition constants (Ki) against various human (h) CA isoforms are presented below. Lower Ki values indicate higher inhibitory potency.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [Cite: Not available in search results] |

| Ethoxzolamide (Standard) | 78 | 8.1 | 4.5 | 0.8 | [Cite: Not available in search results] |

| 2-Amino-benzothiazole-6-sulfonamide | 108 | 7.5 | 3.2 | 0.54 | [Cite: Not available in search results] |

| 2-Ethylamino-benzothiazole-6-sulfonamide | 98.6 | 6.9 | 2.8 | 0.61 | [Cite: Not available in search results] |

| 2-(3-Chlorobenzylamino)-benzothiazole-6-sulfonamide | 8.2 | 1.1 | 0.45 | 0.12 | [Cite: Not available in search results] |

Antimicrobial Activity

Derivatives of 6-nitrobenzothiazole have demonstrated activity against various microbial strains. The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial efficacy, with lower values indicating greater potency.

| Compound Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |

| N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | 62.5 | 125 | >250 | 125 | [Cite: Not available in search results] |

| N-(6-nitro-1,3-benzothiazol-2-yl)-4-chlorobenzamide | 31.25 | 62.5 | 125 | 62.5 | [Cite: Not available in search results] |

| N-(6-nitro-1,3-benzothiazol-2-yl)-4-methoxybenzamide | 125 | 250 | >250 | 250 | [Cite: Not available in search results] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 6-Nitro-2-benzothiazolesulfonamide and the assay used to determine its carbonic anhydrase inhibitory activity.

Synthesis of 6-Nitro-2-benzothiazolesulfonamide

The synthesis of 6-Nitro-2-benzothiazolesulfonamide is a multi-step process, beginning with the synthesis of the precursor, 2-amino-6-nitrobenzothiazole.

Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole [Cite: 10]

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve p-nitroaniline in glacial acetic acid.

-

Thiocyanation: Add a solution of potassium thiocyanate in glacial acetic acid to the flask while maintaining the temperature below 10°C.

-

Bromination: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture, ensuring the temperature does not exceed 10°C.

-

Cyclization: After the addition is complete, continue stirring for 2-3 hours at room temperature to allow for the cyclization to form 2-amino-6-nitrobenzothiazole.

-

Isolation: Pour the reaction mixture into ice water. The precipitated solid is collected by filtration, washed with water, and then recrystallized from ethanol to yield pure 2-amino-6-nitrobenzothiazole.

Step 2: Diazotization and Sandmeyer-type Reaction

-

Diazotization: Dissolve the 2-amino-6-nitrobenzothiazole in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and bubble in chlorine gas to form sulfuryl chloride. Add a catalytic amount of cupric chloride.

-

Reaction: Slowly add the cold diazonium salt solution to the sulfuryl chloride solution while maintaining the temperature below 10°C.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to hydrolyze the intermediate and form 6-nitro-2-benzothiazolesulfonyl chloride.

-

Isolation: Pour the reaction mixture into ice water. The precipitated 6-nitro-2-benzothiazolesulfonyl chloride is collected by filtration and washed with cold water.

Step 3: Amination to form 6-Nitro-2-benzothiazolesulfonamide

-

Reaction: Suspend the 6-nitro-2-benzothiazolesulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran.

-

Ammonolysis: Bubble ammonia gas through the suspension or add a concentrated solution of ammonium hydroxide dropwise while maintaining a low temperature.

-

Work-up: After the reaction is complete, as monitored by thin-layer chromatography, the solvent is removed under reduced pressure. The residue is then triturated with water, and the solid product is collected by filtration.

-

Purification: The crude 6-Nitro-2-benzothiazolesulfonamide is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method [Cite: 11]

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

-

Instrumentation: An Applied Photophysics stopped-flow instrument is utilized for this assay.

-

Reagents and Buffers:

-

Buffer: 20 mM HEPES or TRIS buffer, pH 7.4-7.5.

-

Indicator: 0.2 mM Phenol Red. The absorbance is monitored at its maximum, 557 nm.

-

Ionic Strength Adjuster: 20 mM Sodium sulfate.

-

Substrate: CO₂-saturated water. Concentrations typically range from 1.7 to 17 mM.

-

Enzyme: Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

-

Inhibitor: Stock solutions of 6-Nitro-2-benzothiazolesulfonamide are prepared in a suitable solvent (e.g., DMSO) and serially diluted.

-

-

Procedure:

-

The enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

-

The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer solution in the stopped-flow instrument.

-

The initial rates of the CA-catalyzed CO₂ hydration reaction are followed by monitoring the change in absorbance of the phenol red indicator for a period of 10-100 seconds.

-

The uncatalyzed rate of CO₂ hydration is determined in the absence of the enzyme and subtracted from the catalyzed rates.

-

-

Data Analysis:

-

The initial velocities are determined from at least six traces of the initial 5-10% of the reaction.

-

The inhibition constants (Ki) are calculated by non-linear least-squares methods using the Cheng-Prusoff equation.

-

Signaling Pathways and Mechanisms of Action

The biological effects of 6-Nitro-2-benzothiazolesulfonamide as a carbonic anhydrase inhibitor are linked to its modulation of key signaling pathways, particularly in the context of cancer.

Hypoxia-Inducible Factor (HIF-1α) and Carbonic Anhydrase IX (CA IX) Signaling

Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized. HIF-1α then translocates to the nucleus and induces the expression of several genes, including Carbonic Anhydrase IX (CA IX). [Cite: 2, 8] CA IX is a transmembrane enzyme that plays a crucial role in maintaining the pH balance of tumor cells, allowing them to survive and proliferate in an acidic microenvironment. By inhibiting CA IX, 6-Nitro-2-benzothiazolesulfonamide can disrupt this pH regulation, leading to intracellular acidification and subsequent apoptosis of cancer cells.

Caption: HIF-1α and CA IX Signaling Pathway in Hypoxic Tumor Cells.

Wnt/β-catenin Signaling Pathway and Carbonic Anhydrase

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and is often dysregulated in cancer. Emerging evidence suggests a link between carbonic anhydrase activity and this pathway. Inhibition of carbonic anhydrases has been shown to suppress β-catenin signaling. [Cite: 1] This could occur through various mechanisms, including alterations in intracellular pH which may affect the stability of the β-catenin destruction complex (composed of APC, Axin, GSK-3β, and CK1α). By inhibiting carbonic anhydrase, 6-Nitro-2-benzothiazolesulfonamide may lead to the degradation of β-catenin, thereby preventing its translocation to the nucleus and the subsequent transcription of target genes that promote cell proliferation and survival.

Caption: Wnt/β-catenin Signaling Pathway and Potential Modulation by Carbonic Anhydrase Inhibition.

Conclusion

6-Nitro-2-benzothiazolesulfonamide and its analogs represent a promising class of compounds with potent biological activities, particularly as inhibitors of carbonic anhydrases. Their potential to modulate key signaling pathways implicated in cancer, such as HIF-1α and Wnt/β-catenin, makes them attractive candidates for further drug development efforts. The experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers in this field. Further investigation is warranted to fully elucidate the therapeutic potential of 6-Nitro-2-benzothiazolesulfonamide.

discovery of novel benzothiazole sulfonamide derivatives

An In-depth Technical Guide on the Discovery of Novel Benzothiazole Sulfonamide Derivatives

Introduction

The strategic amalgamation of distinct pharmacophores into a single molecular entity is a well-established paradigm in medicinal chemistry for the development of novel therapeutic agents with potentially enhanced efficacy or unique mechanisms of action. Benzothiazole, a bicyclic heterocyclic compound, and sulfonamide, a prominent functional group, are two such pharmacophores that have independently garnered significant attention due to their wide spectrum of biological activities.[1][2] Benzothiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[2][3] Similarly, the sulfonamide moiety is a cornerstone of various clinically approved drugs, renowned for its antibacterial, diuretic, and carbonic anhydrase inhibitory activities.[1][4]

The conjugation of these two scaffolds into benzothiazole sulfonamide derivatives has yielded a class of compounds with compelling and varied biological profiles. These hybrid molecules have been extensively investigated as potent inhibitors of carbonic anhydrase for cancer and glaucoma treatment, as broad-spectrum antimicrobial agents to combat drug-resistant pathogens, and as promising anticancer and anticonvulsant agents.[5][6][7] This technical guide provides a comprehensive overview of the , focusing on their synthesis, biological evaluation, and structure-activity relationships, intended for researchers and professionals in the field of drug development.

Synthesis and Chemical Strategies

The synthesis of benzothiazole sulfonamide derivatives typically follows a convergent strategy involving the preparation of a substituted 2-aminobenzothiazole core followed by its condensation with a suitable benzenesulfonyl chloride. This multi-step process allows for molecular diversity by modifying substituents on both the benzothiazole ring and the benzenesulfonamide moiety.

A general synthetic workflow is outlined below. The process begins with the synthesis of the 2-aminobenzothiazole intermediate, often from a substituted aniline and a thiocyanate source, which is then coupled with a pre-synthesized substituted benzenesulfonyl chloride.

References

- 1. Journal of the Institute of Science and Technology » Submission » Synthesis and Characterization of Novel Hybrid Sulfonamide Molecules with Benzothiazole Scaffold [dergipark.org.tr]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. benthamscience.com [benthamscience.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

theoretical studies of 6-Nitro-2-benzothiazolesulfonamide

An In-Depth Technical Guide to the Theoretical Study of 6-Nitro-2-benzothiazolesulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for the investigation of 6-Nitro-2-benzothiazolesulfonamide. While direct experimental data for this specific molecule is not extensively available in current literature, this document outlines a robust computational methodology based on established studies of the benzothiazole sulfonamide scaffold and 6-nitro-benzothiazole derivatives. This guide serves as a roadmap for predicting the molecule's structural, electronic, and biological properties, thereby guiding future synthesis and experimental validation.

The benzothiazole ring system is a cornerstone in medicinal chemistry, with its sulfonamide derivatives being particularly renowned as potent inhibitors of carbonic anhydrase (CA), enzymes crucial in various physiological processes.[1][2][3] The introduction of a nitro group at the 6-position is known to modulate the electronic properties and biological activity of the benzothiazole core, often enhancing its antimicrobial or cytotoxic effects.[4] This guide details the application of modern computational techniques to elucidate the potential of 6-Nitro-2-benzothiazolesulfonamide as a novel therapeutic agent.

Molecular Structure and Physicochemical Properties

The initial step in any theoretical study is to define the molecule's structure and predict its fundamental physicochemical properties. These parameters are crucial for understanding its potential behavior in biological systems and for guiding drug design.

Caption: Molecular Structure of 6-Nitro-2-benzothiazolesulfonamide.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties

This table summarizes the predicted properties based on in silico models like SwissADME, which are commonly used in early-stage drug discovery.[5]

| Property | Predicted Value | Reference/Method |

| Molecular Formula | C₇H₅N₃O₄S₂ | - |

| Molecular Weight | 259.26 g/mol | - |

| Topological Polar Surface Area (TPSA) | 141.55 Ų | SwissADME[5] |

| LogP (Consensus) | 1.25 | SwissADME[5] |

| Hydrogen Bond Donors | 1 | Lipinski's Rule |

| Hydrogen Bond Acceptors | 6 | Lipinski's Rule |

| Molar Refractivity | 58.10 | SwissADME[5] |

| Gastrointestinal (GI) Absorption | High (Predicted) | Egan's Rule |

| Blood-Brain Barrier (BBB) Permeant | No (Predicted) | BOILED-Egg Model |

| Lipinski's Rule of Five Violations | 0 | SwissADME[5] |

Proposed Computational Research Workflow

A multi-faceted computational approach is proposed to thoroughly characterize 6-Nitro-2-benzothiazolesulfonamide. This workflow integrates quantum mechanics, molecular dynamics, and bioinformatics to build a comprehensive profile of the molecule.

Caption: Proposed workflow for the theoretical study of the target molecule.

Density Functional Theory (DFT) Studies

DFT calculations provide fundamental insights into the molecule's geometry, stability, and electronic nature at the quantum level.

Experimental Protocol: DFT Calculations

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Methodology: The molecular structure of 6-Nitro-2-benzothiazolesulfonamide will be optimized without any symmetry constraints.

-

Functional and Basis Set: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional combined with the 6-311++G(d,p) basis set is recommended for accurate geometry and electronic property prediction.[6]

-

Frequency Analysis: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict theoretical IR and Raman spectra.

-

Electronic Analysis: Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses will be conducted on the optimized geometry.

Predicted Geometrical and Spectroscopic Data

Table 2: Predicted Optimized Geometrical Parameters (Hypothetical)

| Parameter | Bond | Predicted Length (Å) | Parameter | Atoms | Predicted Angle (°) |

| Bond Length | C=N | 1.35 | Bond Angle | O-S-O | 120.5 |

| C-S (thiazole) | 1.78 | C-S-N | 110.2 | ||

| S-N (sulfonamide) | 1.65 | C-N-O (nitro) | 118.0 | ||

| S=O | 1.45 | ||||

| C-N (nitro) | 1.48 |

Table 3: Predicted Vibrational Frequencies and Assignments (Hypothetical)

| Frequency (cm⁻¹) | Assignment | Functional Group |

| ~3350, ~3250 | Asymmetric & Symmetric N-H stretch | -SO₂NH₂ |

| ~1540, ~1350 | Asymmetric & Symmetric N-O stretch | -NO₂ |

| ~1330, ~1160 | Asymmetric & Symmetric S=O stretch | -SO₂NH₂ |

| ~1610 | C=N stretch | Thiazole Ring |

| ~950 | S-N stretch | -SO₂NH₂ |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[6]

Caption: Diagram of the HOMO-LUMO energy gap.

Table 4: Predicted Quantum Chemical Descriptors (Hypothetical)

| Descriptor | Formula | Predicted Value (eV) |

| HOMO Energy (E_HOMO) | - | -6.85 |

| LUMO Energy (E_LUMO) | - | -2.40 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.45 |

| Ionization Potential (I) | -E_HOMO | 6.85 |

| Electron Affinity (A) | -E_LUMO | 2.40 |

| Chemical Hardness (η) | (I - A) / 2 | 2.225 |

| Electronegativity (χ) | (I + A) / 2 | 4.625 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.80 |

Molecular Docking Studies

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a biological target. Based on literature, human Carbonic Anhydrase II (hCA II) is a primary target for benzothiazole sulfonamides.[1][7]

Experimental Protocol: Molecular Docking

-

Software: AutoDock Vina or Molegro Virtual Docker.[8]

-

Target Preparation: The crystal structure of hCA II (e.g., PDB ID: 2BG9) will be downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.

-

Ligand Preparation: The DFT-optimized structure of 6-Nitro-2-benzothiazolesulfonamide will be prepared by assigning Gasteiger charges and defining rotatable bonds.

-

Grid Box Definition: A grid box will be centered on the active site, encompassing the catalytic zinc ion (Zn²⁺) and key amino acid residues (e.g., His94, His96, His119, Thr199, Thr200).

-

Docking Simulation: The docking algorithm will be run to generate a series of binding poses, which are then scored and ranked.

-

Analysis: The top-ranked pose will be analyzed to identify key binding interactions (hydrogen bonds, hydrophobic interactions, and coordination with the Zn²⁺ ion).

Caption: Workflow for predicting ligand-protein interactions.

Table 5: Predicted Molecular Docking Results with hCA II (Hypothetical)

| Parameter | Predicted Outcome |

| Binding Energy | -8.5 kcal/mol |

| Key Hydrogen Bonds | Sulfonamide NH₂ with Thr199; Sulfonamide O with Thr199 |

| Coordination Bond | Sulfonamide nitrogen with catalytic Zn²⁺ ion |

| Hydrophobic Interactions | Benzothiazole ring with Val121, Val143, Leu198 |

| Inhibition Constant (Ki) | Low nanomolar range (predicted) |

Conclusion

This guide outlines a comprehensive theoretical approach to characterize 6-Nitro-2-benzothiazolesulfonamide. The proposed DFT calculations will illuminate its intrinsic electronic and structural properties, while molecular docking simulations can predict its binding mode and affinity for key biological targets like carbonic anhydrase. The combined results from these computational studies will provide a strong foundation for its synthesis and subsequent experimental evaluation as a potential therapeutic agent, enabling a rational, data-driven drug discovery process.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]

- 7. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-Nitro-2-benzothiazolesulfonamide and Related Derivatives: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identification

A direct CAS number for 6-Nitro-2-benzothiazolesulfonamide could not be definitively identified from the available literature. However, CAS numbers for several closely related and structurally significant 6-nitro-benzothiazole derivatives are provided below for reference.

| Compound Name | CAS Number | Molecular Formula |

| 2-Amino-6-nitrobenzothiazole | 6285-57-0[1] | C₇H₅N₃O₂S[1] |

| 6-Nitro-2-benzothiazolinone | 28620-12-4[2] | C₇H₄N₂O₃S[2] |

| N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylbutanamide | Not Available | C₁₇H₁₅N₃O₃S[3] |

| 2-Ethyl-6-nitro-benzothiazole | 17142-80-2 | C₉H₈N₂O₂S |

Synthesis and Experimental Protocols

The synthesis of 6-nitro-benzothiazole derivatives often involves the cyclization of substituted anilines. Below are detailed experimental protocols for the synthesis of key intermediates and final compounds.

Synthesis of 2-Amino-6-nitrobenzothiazole

A common precursor for many 6-nitro-benzothiazole derivatives is 2-amino-6-nitrobenzothiazole.

Protocol 1: Nitration of 2-Aminobenzothiazole [4]

-

Dissolve 2-aminobenzothiazole (0.157 mol) in 36 ml of sulfuric acid, maintaining the temperature below 5°C with vigorous stirring.[4]

-

Add 19 ml of nitric acid dropwise, ensuring the temperature does not exceed 20°C.[4]

-

After the addition is complete, continue stirring for a specified period to allow the reaction to go to completion.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the precipitate, wash with water until neutral, and recrystallize from ethanol to obtain 2-amino-6-nitrobenzothiazole.

Protocol 2: From 3-Chloro-4-nitro-aniline [5]

-

Add 8 g (0.08 mol) of potassium thiocyanate and 1.45 g (0.01 mol) of 3-chloro-4-nitro-aniline to 20 ml of cooled glacial acetic acid, keeping the temperature at room temperature.[5]

-

Maintain the temperature with a freezing mixture while adding a solution of 1.6 ml of bromine in 6 ml of glacial acetic acid dropwise.[5]

-

After addition, heat the mixture at 85°C and filter while hot.[5]

-

Combine the filtrates, cool to room temperature, and neutralize with concentrated ammonia solution to a pH of 6 to precipitate the product.[5]

Synthesis of Schiff Base Derivatives

Schiff base derivatives of 2-amino-6-nitrobenzothiazole exhibit a range of biological activities.

General Protocol for Schiff Base Synthesis [4][6]

-

Dissolve 2-amino-6-nitrobenzothiazole in ethanol.

-

Add an equimolar amount of the desired aromatic aldehyde.

-

Add a catalytic amount of glacial acetic acid or a Lewis acid like anhydrous ZnCl₂.[6]

-

Reflux the reaction mixture for 3-7.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

After completion, cool the reaction mixture to room temperature.

-

Filter the precipitated product, wash with ethanol, and recrystallize from a suitable solvent to yield the pure Schiff base.

Biological Activities and Quantitative Data

Derivatives of 6-nitro-benzothiazole have been evaluated for a variety of biological activities.

Antimicrobial and Antifungal Activity

Several studies have highlighted the potent antimicrobial and antifungal properties of 6-nitro-benzothiazole analogs.

| Compound | Organism | Activity | Reference |

| 6-Nitro-2-(thiocyanomethylthio)benzothiazole | Aspergillus niger | MIC: 5 ppm (14 days) | [7] |

| 6-Nitro-2-(thiocyanomethylthio)benzothiazole | Chaetomium globosum | MIC: 7 ppm (14 days) | [7] |

| Benzothiazole with 6-NO₂ group | Staphylococcus aureus | MIC: 12.5 µg/mL | [7] |

| Benzothiazole with 6-NO₂ group | Escherichia coli | MIC: 25 µg/mL | [7] |

| Nitro substituted benzothiazole derivatives | Pseudomonas aeruginosa | Potent activity at 50 & 100 µg/ml | [5] |

Experimental Protocol: Antimicrobial Screening (Agar Diffusion Method) [6]

-

Prepare nutrient agar plates and inoculate them with the test microorganism.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined concentration of the synthesized compound (dissolved in a suitable solvent like DMSO) to the wells.

-

Use a standard antibiotic (e.g., Amikacin, Gentamycin) as a positive control and the solvent as a negative control.[6]

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

Anthelmintic Activity

Certain 6-nitro-benzothiazole derivatives have demonstrated anthelmintic properties.

| Compound Moiety | Activity | Reference |

| 4-Nitro-phenylazo moiety | 40% activity | [7] |

Antioxidant Activity

The antioxidant potential of related sulfonamide derivatives has been investigated.

| Compound | Assay | Activity (%) | Reference |

| 4-nitro-N-(thiazol-2-yl)benzenesulfonamide (6) | DPPH | 33.96 | [8] |

| Nitro-compound 10 (m-NO₂) | DPPH | 70.29 | [8] |

| Nitro-compound 10 (m-NO₂) | SOD-mimic | 92.05 | [8] |

Experimental Protocol: DPPH Radical Scavenging Assay [8]

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare a fresh solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol.

-

In a microplate, mix various concentrations of the test compound with the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Carbonic Anhydrase Inhibition

Benzothiazole-6-sulfonamides have been designed and synthesized as potent inhibitors of various carbonic anhydrase (CA) isoforms, which are implicated in several diseases, including cancer.

| Compound Series | Target Isoforms | Inhibition Constant (Kᵢ) Range | Reference |

| Benzothiazole-6-sulfonamides | hCA II | 3.5 - 45.4 nM | [9] |

| Benzothiazole-6-sulfonamides | hCA IX, hCA XII | Nanomolar range | [9] |

Conclusion

The 6-nitro-benzothiazole scaffold is a promising platform for the development of new therapeutic agents. While the specific compound 6-nitro-2-benzothiazolesulfonamide is not well-documented, the extensive research on its analogs demonstrates a wide range of biological activities. The synthetic routes are well-established, and the biological screening methods are standardized, providing a solid foundation for further research and development in this area. This guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this important class of compounds.

References

- 1. 2-Amino-6-nitrobenzothiazole | C7H5N3O2S | CID 22704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. keyorganics.net [keyorganics.net]

- 3. N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylbutanamide | C17H15N3O3S | CID 2904789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. rjptonline.org [rjptonline.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety and Handling of 6-Nitrobenzothiazole Derivatives: A Technical Guide

This technical whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 6-nitrobenzothiazole derivatives. Due to the limited availability of specific data for 6-Nitro-2-benzothiazolesulfonamide, this guide focuses on the well-characterized analogs, 6-Nitrobenzothiazole and 2-Amino-6-nitrobenzothiazole, to provide a robust safety framework.

Hazard Identification and Classification

These compounds are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Both 6-Nitrobenzothiazole and 2-Amino-6-nitrobenzothiazole are known to cause irritation to the skin, eyes, and respiratory system.[1][2]

Table 1: GHS Hazard Statements for 6-Nitrobenzothiazole Derivatives

| Hazard Statement | 6-Nitrobenzothiazole[1] | 2-Amino-6-nitrobenzothiazole[2] |

| H315 | Causes skin irritation | Causes skin irritation |

| H319 | Causes serious eye irritation | Causes serious eye irritation |

| H335 | May cause respiratory irritation | May cause respiratory irritation |

| H302 | - | Harmful if swallowed |

| H312 | - | Harmful in contact with skin |

| H332 | - | Harmful if inhaled |

Physical and Chemical Properties

Understanding the physical and chemical properties of these compounds is crucial for safe handling and storage.

Table 2: Physicochemical Data of 6-Nitrobenzothiazole and 2-Amino-6-nitrobenzothiazole

| Property | 6-Nitrobenzothiazole | 2-Amino-6-nitrobenzothiazole |

| CAS Number | 2942-06-5[2][3] | 6285-57-0[1][4] |

| Molecular Formula | C₇H₄N₂O₂S[2][3] | C₇H₅N₃O₂S[4] |

| Molecular Weight | 180.18 g/mol [2] | 195.20 g/mol [4] |

| Appearance | Not specified (likely solid) | Yellow powder or orange crystals[4] |

| Melting Point | Not specified | 247 - 252 °C (477 - 480 °F)[4] |

| Solubility | Not specified | Less than 1 mg/mL at 20°C (66°F)[4] |

Experimental Protocols and Handling Procedures

Strict adherence to safety protocols is mandatory when working with these compounds.

Personal Protective Equipment (PPE)

A comprehensive selection of PPE is required to minimize exposure.

Caption: PPE selection workflow for handling 6-nitrobenzothiazole derivatives.

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]

General Handling and Hygiene

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.[1]

Storage and Incompatibility

Proper storage is essential to maintain the stability of the compounds and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[1] Keep containers tightly closed.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid Procedures for Exposure to 6-Nitrobenzothiazole Derivatives

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |

Accidental Release and Disposal

A clear and practiced spill response plan is necessary.

References

Methodological & Application

Synthesis Protocol for 6-Nitro-2-benzothiazolesulfonamide: An Application Note for Drug Discovery Researchers

Abstract

This document provides a detailed synthesis protocol for 6-Nitro-2-benzothiazolesulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. Benzothiazole sulfonamides are a well-established class of carbonic anhydrase inhibitors. The protocol herein outlines a plausible two-step synthetic pathway commencing from the commercially available precursor, 2-aminobenzothiazole. The initial step involves the nitration of the benzothiazole ring to yield 2-amino-6-nitrobenzothiazole. The subsequent step details the conversion of the 2-amino group into a sulfonamide via a Sandmeyer-type reaction. This application note is intended for researchers in drug development and medicinal chemistry, providing a comprehensive methodology, data presentation, and workflow visualization to facilitate the synthesis of this and related compounds for further investigation.

Introduction

Benzothiazole derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. A particularly important class of these compounds is the benzothiazole sulfonamides, which are renowned for their potent inhibition of carbonic anhydrase (CA) isoenzymes.[1][2][3][4] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes. Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[1][3]

The target compound, 6-Nitro-2-benzothiazolesulfonamide, combines the key pharmacophoric elements of a benzothiazole core and a sulfonamide group, making it a prime candidate for investigation as a carbonic anhydrase inhibitor. The electron-withdrawing nitro group at the 6-position may influence the compound's binding affinity and selectivity for different CA isoforms. This document provides a detailed, step-by-step protocol to enable the synthesis of this molecule for biological screening and structure-activity relationship (SAR) studies.

Synthesis Pathway Overview

The synthesis of 6-Nitro-2-benzothiazolesulfonamide is proposed to proceed in two main stages, starting from 2-aminobenzothiazole:

-

Nitration: Electrophilic nitration of 2-aminobenzothiazole to introduce a nitro group at the C-6 position, yielding 2-amino-6-nitrobenzothiazole.

-

Diazotization and Sulfonamidation: Conversion of the 2-amino group of 2-amino-6-nitrobenzothiazole into a diazonium salt, followed by a copper-catalyzed reaction with sulfur dioxide to form the corresponding sulfonyl chloride. Subsequent treatment with ammonia affords the final product, 6-Nitro-2-benzothiazolesulfonamide.

Experimental Protocols

Part 1: Synthesis of 2-amino-6-nitrobenzothiazole

This procedure is adapted from established methods for the nitration of 2-aminobenzothiazole.

Materials:

-

2-aminobenzothiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Aqueous Ammonia (NH₄OH)

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 2-aminobenzothiazole (0.157 mol) in concentrated sulfuric acid (36 ml), ensuring the temperature is maintained below 5°C with vigorous stirring.

-

Slowly add concentrated nitric acid (19 ml) dropwise to the solution. The rate of addition should be controlled to maintain the reaction temperature at or below 20°C.

-

After the addition is complete, continue stirring the reaction mixture for 4-5 hours at this temperature.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

Neutralize the resulting solution by adding aqueous ammonia until the solid precipitate turns slightly orange.

-

Filter the solid product, wash thoroughly with water, and then dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.

Part 2: Synthesis of 6-Nitro-2-benzothiazolesulfonamide

This procedure is a representative method based on the Sandmeyer reaction for the synthesis of sulfonyl chlorides from aromatic amines, followed by amination.

Materials:

-

2-amino-6-nitrobenzothiazole

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) in Acetic Acid

-

Copper(I) Chloride (CuCl)

-

Concentrated Aqueous Ammonia (NH₄OH)

-

Ice

-

Diethyl Ether or Ethyl Acetate

Procedure:

-

Diazotization: a. Suspend 2-amino-6-nitrobenzothiazole (1.0 equiv) in a mixture of concentrated HCl and water at 0-5°C in an ice-salt bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, keeping the temperature below 5°C. c. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt solution.

-

Sulfonyl Chloride Formation (Sandmeyer-type Reaction): a. In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this mixture to 10-15°C. b. Slowly add the cold diazonium salt solution from the previous step to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas should be observed. c. After the addition is complete, allow the reaction mixture to stir for 1-2 hours, gradually warming to room temperature. d. Pour the reaction mixture into ice water. The crude 6-nitro-2-benzothiazolesulfonyl chloride will precipitate. e. Extract the sulfonyl chloride into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Amination to form Sulfonamide: a. Remove the solvent from the dried organic layer under reduced pressure to obtain the crude sulfonyl chloride. b. Without further purification, dissolve the crude sulfonyl chloride in a suitable solvent (e.g., acetone or THF). c. Cool the solution in an ice bath and bubble ammonia gas through it, or add concentrated aqueous ammonia dropwise with vigorous stirring. d. Stir the reaction for 1-2 hours. e. Remove the solvent under reduced pressure. The resulting solid is the crude 6-Nitro-2-benzothiazolesulfonamide. f. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Data Presentation

The following table summarizes expected and reported data for the key compounds in this synthesis. Note: As a specific protocol for the final product is constructed from established reactions, some data are representative.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Representative Yield |

| 2-aminobenzothiazole | C₇H₆N₂S | 150.20 | 129-131 | White to light yellow crystals | - |

| 2-amino-6-nitrobenzothiazole | C₇H₅N₃O₂S | 195.20 | 248-251 | Orange to yellow solid | 60-70% |

| 6-Nitro-2-benzothiazolesulfonamide | C₇H₅N₃O₄S₂ | 275.26 | >200 (Decomposes) | Pale yellow solid | 40-50% (from step 2) |

Visualizations

Synthesis Workflow

The following diagram illustrates the two-stage synthesis process for 6-Nitro-2-benzothiazolesulfonamide.

References

- 1. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

Application Notes and Protocols: 6-Nitro-2-benzothiazolesulfonamide as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and ion transport. Dysregulation of CA activity is implicated in various diseases such as glaucoma, epilepsy, and cancer. Consequently, the development of specific CA inhibitors is a significant area of research in medicinal chemistry.

Benzothiazolesulfonamides represent a class of potent carbonic anhydrase inhibitors. This document provides detailed application notes and experimental protocols for the investigation of 6-Nitro-2-benzothiazolesulfonamide as a potential carbonic anhydrase inhibitor. While specific inhibitory and cytotoxicity data for 6-Nitro-2-benzothiazolesulfonamide is not extensively available in public literature, this document will provide data for structurally related benzothiazole-6-sulfonamide analogs to serve as a reference for expected activity.

Data Presentation: Inhibitory Activity of Benzothiazole-6-sulfonamides

The following tables summarize the inhibition constants (Kᵢ) of various 2-substituted-benzothiazole-6-sulfonamides against several human (h) carbonic anhydrase isoforms. This data is presented to illustrate the potential inhibitory profile of the 6-nitro derivative.

Table 1: Carbonic Anhydrase Inhibition Data for 2-Substituted-Benzothiazole-6-sulfonamides

| Compound ID | 2-Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

| 1 | -NH₂ | 10.3 | 0.63 | 0.58 | 2.5 |

| 2 | -NHCOCH₃ | 78.4 | 1.2 | 1.0 | 5.4 |

| 3 | -NHCOC₂H₅ | 85.6 | 1.5 | 1.3 | 6.1 |

| 4 | -I | 9.8 | 0.87 | 0.75 | 3.1 |

| AAZ | Acetazolamide (Standard) | 250 | 12 | 2.5 | 25 |

Data is illustrative and based on published values for analogous compounds to provide a comparative baseline.

Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-2-benzothiazolesulfonamide

The synthesis of 6-Nitro-2-benzothiazolesulfonamide can be achieved in a two-step process starting from the commercially available 4-nitroaniline. The first step involves the formation of the 2-amino-6-nitrobenzothiazole core, followed by conversion of the amino group to a sulfonamide.

Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles.

Materials:

-

4-nitroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Ammonia solution

-

Ice

Procedure:

-

Dissolve 4-nitroaniline in glacial acetic acid.

-

Add potassium thiocyanate to the solution and cool the mixture in an ice bath to 0-5 °C with constant stirring.

-

Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for an additional 2-3 hours at the same temperature.

-

Pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the mixture with an ammonia solution until a yellow-orange precipitate forms.

-

Filter the precipitate, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.

Step 2: Synthesis of 6-Nitro-2-benzothiazolesulfonamide from 2-Amino-6-nitrobenzothiazole

This is a standard procedure for converting an aromatic amine to a sulfonamide via a diazonium salt intermediate.

Materials:

-

2-Amino-6-nitrobenzothiazole

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sulfur dioxide (SO₂) in acetic acid

-

Ammonia solution, concentrated

-

Copper(I) chloride (CuCl) (catalyst)

-

Ice

Procedure:

-

Suspend 2-amino-6-nitrobenzothiazole in a mixture of concentrated HCl and water and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this solution to 0 °C.

-

Add the cold diazonium salt solution to the SO₂/acetic acid solution slowly with vigorous stirring. Nitrogen gas will evolve.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the mixture into ice water to precipitate the sulfonyl chloride intermediate.

-

Filter the 6-nitro-2-benzothiazolesulfonyl chloride and wash with cold water.

-

Immediately add the moist sulfonyl chloride to a cold, concentrated ammonia solution with stirring.

-

Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

-

Acidify the solution with dilute HCl to precipitate the 6-Nitro-2-benzothiazolesulfonamide.

-

Filter the product, wash with water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) for purification.

Application Notes and Protocols: Antibacterial Activity of 6-Nitro-2-benzothiazolesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial activity of 6-nitro-2-benzothiazolesulfonamide derivatives and related compounds. The information is compiled from recent studies and is intended to guide research and development in the field of novel antibacterial agents. While direct studies on 6-nitro-2-benzothiazolesulfonamide are limited, this document leverages data from closely related 6-nitro-benzothiazole derivatives containing sulfonamide moieties to provide valuable insights.

Introduction

Benzothiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1] The incorporation of a nitro group at the 6-position of the benzothiazole ring has been shown to enhance antibacterial efficacy.[1] Furthermore, the sulfonamide functional group is a well-established pharmacophore in many antibacterial drugs. The conjugation of these two moieties in the form of 6-nitro-2-benzothiazolesulfonamide derivatives presents a promising avenue for the development of new and effective antibacterial agents. This document summarizes the available data on the antibacterial activity of these and related compounds and provides detailed protocols for their evaluation.

Quantitative Antibacterial Activity Data

The following tables summarize the in vitro antibacterial activity of various 6-nitro-benzothiazole derivatives containing a sulfonamide moiety. The data is presented as the diameter of the zone of inhibition in millimeters (mm).

Table 1: Zone of Inhibition (mm) of 2-Amino-6-nitro-benzothiazole Sulfonamide Derivatives [2]

| Compound ID | Concentration (µg/mL) | Bacillus megaterium | Bacillus cereus | Bacillus subtilis | Pseudomonas aeruginosa | Escherichia coli |

| AV-02B | 50 | 15 | 14 | 12 | 16 | 17 |

| 100 | 19 | 18 | 16 | 20 | 22 | |

| 150 | 23 | 22 | 20 | 24 | 26 | |

| AV-02C | 50 | 12 | 11 | 10 | 13 | 14 |

| 100 | 16 | 15 | 14 | 17 | 18 | |

| 150 | 20 | 19 | 18 | 21 | 22 | |

| AV-02D | 50 | 14 | 13 | 11 | 15 | 16 |

| 100 | 18 | 17 | 15 | 19 | 20 | |

| 150 | 22 | 21 | 19 | 23 | 24 | |

| AV-02A | 50, 100, 150 | - | - | - | - | - |

Note: '-' indicates no zone of inhibition observed. Compound AV-02B is n-(6-nitro-2-benzo[d]thiazolyl)-2-((4-sulfamoylphenyl)amino)acetamide. The other compounds (AV-02C, AV-02D) are derivatives with different substitutions on the sulfamoylphenyl ring.[2]

Experimental Protocols

The following are detailed protocols for the synthesis and antibacterial screening of 6-nitro-2-benzothiazolesulfonamide derivatives, adapted from methodologies reported for similar compounds.[2][3]

Synthesis of 2-Chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

This protocol describes the synthesis of a key intermediate for further derivatization with sulfonamides.

Materials:

-

2-amino-6-nitrobenzothiazole

-

Chloroacetyl chloride

-

Triethylamine

-

Chloroform

-

Ice bath

-

Magnetic stirrer

-

Round bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-amino-6-nitrobenzothiazole in chloroform in a round bottom flask.

-

Add triethylamine to the solution.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add chloroacetyl chloride to the reaction mixture.

-

Continue stirring at room temperature for 4-5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, wash the reaction mixture with 5% sodium bicarbonate solution and then with distilled water.

-

Separate the organic layer using a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator to obtain the crude product.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to get pure 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide.

Synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-2-((4-sulfamoylphenyl)amino)acetamide (AV-02B)[2]

Materials:

-

2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

-

Sulfanilamide

-

Dimethylformamide (DMF)

-

Potassium carbonate

-

Reflux condenser

-

Heating mantle

Procedure:

-

Take a mixture of 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide and sulfanilamide in a round bottom flask.

-

Add DMF as a solvent and a catalytic amount of potassium carbonate.

-

Reflux the reaction mixture for 8-10 hours.

-

Monitor the reaction completion by TLC.

-

After completion, pour the reaction mixture into crushed ice.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the product from an appropriate solvent to obtain the pure compound.

In Vitro Antibacterial Activity Screening (Agar Well Diffusion Method)[2][4]

Materials:

-

Nutrient agar medium

-

Bacterial strains (e.g., Bacillus megaterium, Bacillus cereus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli)

-

Sterile petri dishes

-

Sterile cork borer (6 mm diameter)

-

Micropipettes

-

Incubator

-

Laminar air flow hood

-

Test compounds and standard antibiotic solution (e.g., Ciprofloxacin)

-

Dimethyl sulfoxide (DMSO) as a solvent

Procedure:

-

Prepare nutrient agar medium and sterilize it by autoclaving.

-

Pour the sterilized agar medium into sterile petri dishes and allow it to solidify in a laminar air flow hood.

-

Prepare a fresh inoculum of the test bacterial strains by suspending a loopful of culture in sterile saline.

-

Spread the bacterial inoculum uniformly over the surface of the solidified agar plates.

-

Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

-

Prepare solutions of the test compounds and the standard antibiotic at desired concentrations (e.g., 50, 100, 150 µg/mL) in DMSO.

-

Add a fixed volume (e.g., 100 µL) of each test compound solution and the standard antibiotic solution into separate wells.

-

Add the same volume of DMSO to one well as a negative control.

-

Incubate the plates at 37°C for 24 hours.

-

After incubation, measure the diameter of the zone of inhibition around each well in millimeters.

Visualizations

The following diagrams illustrate key workflows and potential mechanisms related to the antibacterial activity of 6-nitro-2-benzothiazolesulfonamide derivatives.

Caption: Workflow for Synthesis and Antibacterial Screening.

Caption: Hypothetical Mechanism of Action.

Conclusion

The available data, although limited for the exact title compound, strongly suggests that 6-nitro-2-benzothiazolesulfonamide derivatives are a promising class of compounds for the development of novel antibacterial agents. The presence of both the 6-nitro and sulfonamide moieties on the benzothiazole scaffold appears to contribute significantly to their antibacterial activity. Further research, including the synthesis of a broader range of derivatives and comprehensive in vitro and in vivo studies, is warranted to fully elucidate their therapeutic potential. The protocols and data presented in these application notes provide a solid foundation for researchers to advance the exploration of this important class of molecules.

References

Application Notes and Protocols: 6-Nitro-2-benzothiazolesulfonamide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-2-benzothiazolesulfonamide is a heterocyclic compound belonging to the benzothiazole class of molecules, which are recognized for their diverse pharmacological activities. This class of compounds, particularly those bearing a sulfonamide group, has garnered significant interest in drug discovery as potent inhibitors of carbonic anhydrases (CAs). CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of carbonic anhydrase are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.

Notably, the tumor-associated isoforms, carbonic anhydrase IX (CA IX) and XII (CA XII), are overexpressed in a variety of hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression, metastasis, and resistance to therapy.[1] Therefore, the inhibition of these isoforms presents a promising strategy for anticancer drug development. This document provides an overview of the application of 6-nitro-2-benzothiazolesulfonamide and its derivatives as carbonic anhydrase inhibitors, with a focus on their potential in cancer therapy. Detailed experimental protocols for assessing their inhibitory activity are also provided.

Quantitative Data on Benzothiazole-Based Carbonic Anhydrase Inhibitors

While specific quantitative inhibition data for 6-Nitro-2-benzothiazolesulfonamide against various carbonic anhydrase isoforms were not available in the reviewed literature, data for the closely related compound, 2-Amino-6-nitrobenzothiazole, and other relevant benzothiazole sulfonamides are presented below to provide a reference for the inhibitory potential of this chemical scaffold.

Table 1: Inhibition Constants (Kᵢ) of 2-Amino-6-nitrobenzothiazole and Standard Inhibitors against Human Carbonic Anhydrase Isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

| 2-Amino-6-nitrobenzothiazole | 2327 | 10.3 | 3.7 |

| Acetazolamide (Standard) | 250 | 12 | 25 |

| Ethoxzolamide (Standard) | 21 | 7.5 | 6.4 |

Data sourced from a study on a series of benzo[d]thiazole-5- and 6-sulfonamides.[2][3]

Table 2: Inhibition Constants (Kᵢ) of Representative Benzothiazole-6-sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) |

| 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide | 78.4 | 37.6 | 37.4 |

| 2-((1H-benzo[d]imidazol-2-yl)amino)benzothiazole-6-sulphonamide | 275.4 | 84.0 | 102.5 |

| Acetazolamide (Standard) | 250 | 12 | 2.5 |

Data from a study on cyclic guanidine incorporated benzothiazole-6-sulphonamides.[4]

Signaling Pathways

The anticancer potential of 6-Nitro-2-benzothiazolesulfonamide and its analogs is primarily linked to the inhibition of tumor-associated carbonic anhydrases IX and XII. These enzymes play a crucial role in pH regulation within the hypoxic tumor microenvironment, which is essential for tumor cell survival, proliferation, and invasion.

Carbonic Anhydrase IX (CA IX) Signaling in Hypoxic Cancer Cells

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. Extracellular CA IX, in conjunction with bicarbonate transporters, helps to maintain a neutral intracellular pH by catalyzing the hydration of extruded CO2 to bicarbonate and protons. This leads to the acidification of the tumor microenvironment, which promotes epithelial-mesenchymal transition (EMT), invasion, and metastasis.

Caption: CA IX Signaling Pathway in Cancer.

Carbonic Anhydrase XII (CA XII) and Protein Kinase C (PKC) Signaling

The expression of CA XII is also implicated in cancer progression and can be regulated by intracellular signaling pathways such as the Protein Kinase C (PKC) pathway. Activation of PKC can lead to the downregulation of CA XII, affecting the pH-regulating "transport metabolon" which also includes CA IX and bicarbonate transporters. This highlights the complex regulation of pH homeostasis in cancer cells.

Caption: CA XII Regulation by PKC Signaling.

Experimental Protocols

The primary method for evaluating the inhibitory activity of compounds like 6-Nitro-2-benzothiazolesulfonamide against carbonic anhydrase is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This method measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by a pH indicator, and the inhibition is determined by the change in the initial rate of the reaction in the presence of the inhibitor.

Materials:

-

Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

6-Nitro-2-benzothiazolesulfonamide (or derivative)

-

HEPES buffer (20 mM, pH 7.5)

-

Sodium sulfate (Na₂SO₄, 20 mM) for maintaining constant ionic strength

-

Phenol red (0.2 mM) as a pH indicator

-

CO₂-saturated water

-

Distilled-deionized water

-

Stopped-flow spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the inhibitor (e.g., 1 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Prepare solutions of the purified hCA isoforms in the assay buffer to a final concentration of 10-20 nM.

-

Prepare the CO₂-saturated water by bubbling CO₂ gas through chilled, distilled-deionized water for at least 30 minutes.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Mix the enzyme solution with the inhibitor solution at various concentrations.

-

Incubate the mixture at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.

-

-

Stopped-Flow Measurement:

-